1-Acetylcyclopropane-1-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-acetylcyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5(8)6(4-7)2-3-6/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHTVDJPKASMMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601301605 | |
| Record name | 1-Acetylcyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146857-32-1 | |
| Record name | 1-Acetylcyclopropanecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146857-32-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Acetylcyclopropanecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601301605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Acetylcyclopropane 1 Carbonitrile and Analogous Cyclopropane Nitriles
Direct Synthesis Approaches
Direct synthesis methods provide a straightforward pathway to 1-acetylcyclopropane-1-carbonitrile and related compounds, often involving the manipulation of functional groups on a pre-existing cyclopropane (B1198618) core.
Conversion from 1-Acetylcyclopropane-1-carboxamide Precursors
The synthesis of this compound can be achieved through the dehydration of its corresponding carboxamide precursor, 1-acetylcyclopropane-1-carboxamide. This transformation is a common strategy for nitrile formation from primary amides. One reported method involves the use of methanesulfonyl chloride in the presence of pyridine (B92270) to facilitate this conversion. koreascience.kr A more general approach for the dehydration of primary amides to nitriles employs acetyl chloride. koreascience.kr The proposed mechanism for the reaction with acetyl chloride involves the initial reaction of the acetyl chloride with the amino-carbonyl oxygen of the amide to form an adduct salt. Subsequent elimination from this salt yields the nitrile product, along with acetic acid and hydrochloride. koreascience.kr
These dehydration reactions provide a direct and effective means to access the target nitrile from its readily available amide precursor.
Base-Promoted Michael-Initiated Ring Closure for Nitrile-Substituted Cyclopropanes
A versatile and efficient method for the synthesis of nitrile-substituted cyclopropanes is the base-promoted Michael-Initiated Ring Closure (MIRC) reaction. nih.govrsc.orgdntb.gov.uarsc.orgresearchgate.net This approach involves a tandem sequence of a Michael-type addition followed by an intramolecular cyclization. nih.govrsc.org Typically, this involves the reaction of a Michael acceptor, such as an α-bromoennitrile, with a nucleophile, like a 2-arylacetonitrile, in the presence of a base. nih.govrsc.org
The reaction proceeds under mild conditions and demonstrates good tolerance for a variety of functional groups, affording dinitrile-substituted cyclopropanes in moderate to excellent yields. nih.govresearchgate.net A proposed mechanism suggests that the base first abstracts a proton from the 2-arylacetonitrile to form a carbanion. This carbanion then acts as a Michael donor, attacking the α-bromoennitrile. A subsequent intramolecular nucleophilic substitution then leads to the formation of the cyclopropane ring. nih.gov
The selection of the base and solvent is crucial for the success of this reaction. Studies have shown that cesium carbonate (Cs2CO3) in acetonitrile (B52724) (CH3CN) at room temperature provides optimal conditions for this transformation. researchgate.net
Table 1: Substrate Scope in Base-Promoted Michael-Initiated Ring Closure researchgate.net
| Entry | 2-Arylacetonitrile | α-Bromoennitrile | Product Yield (%) |
| 1 | Phenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 85 |
| 2 | 4-Methylphenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 82 |
| 3 | 4-Methoxyphenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 78 |
| 4 | 4-Chlorophenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 88 |
Advanced Cyclopropanation Strategies
Advanced cyclopropanation strategies offer alternative routes to cyclopropane nitriles, often involving the construction of the three-membered ring on an acyclic precursor.
Simmons-Smith Cyclopropanation Techniques
The Simmons-Smith reaction is a classic and widely used method for the stereospecific synthesis of cyclopropanes from alkenes. wikipedia.orgnrochemistry.com The reaction typically employs a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid, which then reacts with an alkene to form the cyclopropane ring. wikipedia.org While the traditional Simmons-Smith reaction is most effective for electron-rich alkenes, modifications have been developed to extend its utility to electron-deficient alkenes, such as those bearing a nitrile group. wikipedia.orgrsc.org
The Furukawa modification, which utilizes diethylzinc (B1219324) (Et2Zn) in place of the zinc-copper couple, results in a more reactive reagent and improved reproducibility. wikipedia.org For electron-deficient alkenes, the addition of a nickel catalyst to the Furukawa procedure has been shown to drastically accelerate the cyclopropanation reaction. rsc.org This allows for the synthesis of a wide range of cyclopropyl (B3062369) ketones, esters, and amides. rsc.org
Another significant advancement is the Shi modification, which employs a more nucleophilic zinc carbenoid formed from diethylzinc, trifluoroacetic acid, and diiodomethane. wikipedia.org This reagent is capable of reacting with unfunctionalized and electron-deficient alkenes. wikipedia.org The stereospecificity of the Simmons-Smith reaction is a key feature, meaning the stereochemistry of the starting alkene is preserved in the cyclopropane product. nrochemistry.com
Transition Metal-Catalyzed Cyclopropanation via Diazo Compounds
Transition metal-catalyzed reactions of diazo compounds with alkenes represent a direct and powerful protocol for the preparation of cyclopropanes. nih.govnih.gov This method involves the in-situ generation of a metal carbene intermediate, which then undergoes a cycloaddition reaction with an alkene.
Rhodium catalysts are among the most widely used for the cyclopropanation of alkenes with diazo compounds. nih.gov While these reactions have traditionally been applied to electron-rich and electron-neutral alkenes, recent advancements have enabled the effective cyclopropanation of electron-deficient alkenes. nih.govrsc.org The use of diazoacetonitrile as the carbene precursor in rhodium-catalyzed reactions provides a direct route to cyclopropane nitriles. researchgate.net
The choice of the rhodium catalyst and its ligands is critical for achieving high efficiency and stereoselectivity. nih.gov For instance, the use of chiral dirhodium catalysts, such as those derived from adamantylglycine, can lead to high enantioselectivity in the cyclopropanation of electron-deficient alkenes. nih.gov The reaction mechanism is generally proposed to proceed in a concerted, asynchronous manner. nih.gov
Table 2: Rhodium-Catalyzed Cyclopropanation of Styrene with Ethyl Diazoacetate nih.gov
| Entry | Rhodium Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |
| 1 | Rh2(OAc)4 | CH2Cl2 | 65 | 70:30 | - |
| 2 | Rh2(TFA)4 | Pentane | 70 | 75:25 | - |
| 3 | Rh2(S-TCPTAD)4 | Pentane | 71 | >99:1 | 84 |
Copper-Catalyzed Methods
Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of cyclopropane derivatives, including those bearing nitrile groups. These methods often involve the reaction of olefins with diazo compounds or other carbene precursors. For instance, copper-catalyzed reactions of alkynyl hydrazones, which can be transformed into alkynyl diazoacetates, have been utilized to synthesize alkynyl cyclopropane carboxylates. organic-chemistry.org This highlights the potential for copper catalysis in constructing cyclopropanes with diverse functionalities.
An unprecedented copper-catalyzed four-component reaction of arylcyclopropanes, nitriles, carboxylic acids, and N-fluorobenzenesulfonimide (NFSI) has been developed, showcasing the versatility of copper catalysis in complex transformations involving cyclopropanes and nitriles. rsc.orgnih.gov This reaction proceeds under mild conditions and provides a facile route to imide derivatives. rsc.orgnih.gov The scope of this reaction is broad, tolerating a wide range of benzoic acid derivatives with both electron-withdrawing and electron-donating groups, as well as various nitriles. nih.govrsc.org
Furthermore, copper-catalyzed enantioselective cyclopropanation of alkenyl boronates with trifluorodiazoethane has been developed to produce 2-substituted-3-(trifluoromethyl)cyclopropylboronates with high stereocontrol. bohrium.com This methodology provides access to novel trifluoromethylated analogues of trans-2-arylcyclopropylamines, which are important motifs in biologically active compounds. bohrium.com
A notable application of copper catalysis is in the conjugate addition of Grignard reagents to 4-chloro-α,β-unsaturated esters, thioesters, and ketones, leading to the formation of trans-1-alkyl-2-substituted cyclopropanes with good yields and high enantioselectivity. organic-chemistry.org
Intramolecular Cyclization Methodologies
Intramolecular cyclization represents a key strategy for the synthesis of cyclopropane rings, offering high efficiency and stereocontrol.
Kulinkovich Reaction
The Kulinkovich reaction is a well-established method for the synthesis of cyclopropanols from esters using Grignard reagents in the presence of a titanium(IV) alkoxide catalyst. organic-chemistry.orgwikipedia.org A significant modification of this reaction, known as the Kulinkovich-Szymoniak reaction, allows for the preparation of primary cyclopropylamines from nitriles. organic-chemistry.orgsynarchive.com This reaction proceeds through the formation of a titanacyclopropane intermediate, which then reacts with the nitrile. organic-chemistry.orgorganic-chemistry.org Subsequent treatment with a Lewis acid converts the resulting azatitanacycle into the desired cyclopropylamine. organic-chemistry.org The reaction of nitriles with titanacyclopropane can predominantly yield ketones under Kulinkovich-de Meijere conditions, but Lewis acid activation is crucial for the efficient formation of cyclopropylamines. organic-chemistry.org
Hydrogen-Borrowing Catalysis for Cyclopropane Formation
Hydrogen-borrowing (HB) catalysis has recently emerged as a sustainable and efficient method for the α-cyclopropanation of ketones. nih.govacs.org This transformation involves the HB alkylation of a hindered ketone with an alcohol, followed by an intramolecular displacement of a pendant leaving group to afford the cyclopropanated product. nih.govacs.org The leaving group can be positioned on either the ketone or the alcohol component, providing two complementary approaches to α-cyclopropyl ketones. nih.govacs.org This method is considered "green" as it generates water as the primary byproduct and utilizes renewable alcohols. digitellinc.com The reaction is typically mediated by a metal catalyst, such as iridium, which reversibly abstracts hydrogen from the alcohol to generate a reactive carbonyl compound in situ. acs.orgdigitellinc.com Mechanistic studies have confirmed that the reaction proceeds through ketone alkylation followed by cyclization. acs.org
Atom Transfer Radical Addition Followed by Dehalogenation-Cyclopropanation
A novel two-step sequence for the synthesis of substituted cyclopropanes involves an initial atom transfer radical addition (ATRA) followed by a reductive dehalogenation-cyclopropanation. nih.gov In this method, olefins are first reacted with 1,1'-dichlorides in a ruthenium-catalyzed ATRA process to form 1,3-dichlorides. These intermediates are then directly converted to cyclopropanes via reductive coupling with magnesium. nih.gov This one-pot procedure is applicable to a variety of substrates and can be performed in both an intermolecular and intramolecular fashion. nih.gov Lewis acids can be employed to enhance the reactivity in ATRA reactions of α-halo esters and nitriles. acs.org Another variation involves the ATRA of commercially available ICH₂Bpin to terminal alkenes, followed by a one-pot cyclization upon treatment with a fluoride (B91410) source. nih.gov
Annulation Reactions for the Construction of Cyclopropane Derivatives
Annulation reactions provide a powerful strategy for the construction of cyclopropane rings by forming two new bonds in a single process. scripps.edu A convenient and efficient base-promoted annulation has been developed for the synthesis of dinitrile-substituted cyclopropanes in moderate to excellent yields. nih.govnih.gov This method involves the reaction of 2-arylacetonitriles with α-bromoenonitriles via a tandem Michael-type addition followed by intramolecular cyclization. nih.govnih.gov The reaction is highly dependent on the choice of base and solvent, with cesium carbonate and acetonitrile being optimal. nih.gov
Another annulation approach involves a radical/polar crossover process for the construction of 1,1-disubstituted cyclopropanes. organic-chemistry.org This method utilizes the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by reduction of the intermediate radical adduct to an anion that undergoes intramolecular substitution. organic-chemistry.org Furthermore, the annulation of 2-aroyl donor-acceptor cyclopropanes with o-benzenediamines has been developed to synthesize quinoxaline (B1680401) derivatives through selective C-C bond cleavage of the cyclopropane ring. acs.org
Enantioselective and Diastereoselective Cyclopropanation Techniques
The development of enantioselective and diastereoselective cyclopropanation methods is crucial for accessing chiral cyclopropane derivatives, which are important in medicinal chemistry. acs.orgnih.gov
Chiral cyclopentadienyl (B1206354) Rh(III) complexes have been shown to be effective catalysts for the enantioselective cyclopropanation of electron-deficient olefins using N-enoxysuccinimides as the C1 unit, achieving excellent asymmetric induction and high diastereoselectivities. rsc.org Similarly, rhodium-catalyzed reactions of electron-deficient alkenes with aryldiazoacetates and vinyldiazoacetates can lead to highly stereoselective cyclopropanations with up to 98% enantiomeric excess. rsc.orgnih.gov The diastereoselectivity of these reactions can be influenced by weak interactions between the carbene intermediate and the carbonyl group of the substrate. rsc.org
Ruthenium(II)-Pheox complexes have also been successfully employed in the asymmetric cyclopropanation of a wide range of olefins, including electron-deficient ones, with diazoacetates. acs.orgnih.gov These catalysts are readily synthesized and provide access to optically active cyclopropane derivatives in high yields and with excellent stereocontrol. acs.orgnih.gov
For diastereoselective synthesis, a method for the formal coupling of carbon pronucleophiles and unactivated alkenes has been developed using dicationic adducts derived from the electrolysis of thianthrene. nih.gov This protocol is scalable and exhibits high diastereoselectivity. nih.gov Palladium(II)-catalyzed diastereoselective cyclopropanation of alkenyl amines and acids has also been reported, leveraging a nucleopalladation mechanism to deliver anti- or syn-cyclopropanes with high selectivity. acs.orgchemrxiv.org Additionally, a highly trans-selective synthesis of 1-aryl-2-amino-cyclopropane carboxylates has been achieved through the rhodium-catalyzed decomposition of aryldiazoacetates in the presence of N-vinylphthalimide. organic-chemistry.org
One-pot methods for the catalytic asymmetric synthesis of halocyclopropyl alcohols with multiple stereogenic centers have been developed, involving either asymmetric alkyl addition to a conjugated enal followed by diastereoselective cyclopropanation or enantioselective vinyl addition to an aldehyde followed by cyclopropanation. nih.gov
The following table summarizes the key aspects of the discussed synthetic methodologies:
| Methodology | Key Reagents/Catalysts | Product Type | Key Features |
| Copper-Catalyzed Methods | Copper catalysts, diazo compounds, nitriles | Cyclopropane nitriles, imide derivatives | Versatile, mild conditions, applicable to multi-component reactions. rsc.orgnih.gov |
| Kulinkovich Reaction | Grignard reagents, Ti(IV) alkoxides, nitriles | Primary cyclopropylamines | Modification of the classic Kulinkovich reaction for amine synthesis. organic-chemistry.orgsynarchive.com |
| Hydrogen-Borrowing Catalysis | Ketones, alcohols, Ir or other metal catalysts | α-Cyclopropyl ketones | Sustainable, "green" methodology with water as a byproduct. nih.govacs.orgdigitellinc.com |
| ATRA-Dehalogenation | Olefins, 1,1'-dichlorides, Ru catalyst, Mg | Substituted cyclopropanes | Two-step, one-pot procedure applicable to various substrates. nih.gov |
| Annulation Reactions | 2-Arylacetonitriles, α-bromoenonitriles, base | Dinitrile-substituted cyclopropanes | Tandem Michael addition-intramolecular cyclization. nih.govnih.gov |
| Enantio/Diastereoselective Methods | Chiral Rh, Ru, or Pd catalysts | Chiral cyclopropane derivatives | High stereocontrol, access to optically active compounds. acs.orgnih.govrsc.orgrsc.orgacs.orgchemrxiv.org |
Functional Group Interconversions Towards this compound
Achieving the specific arrangement of an acetyl and a nitrile group on the same cyclopropyl carbon requires a targeted sequence of reactions known as functional group interconversions. This process transforms one functional group into another, allowing for the precise construction of the desired molecular architecture. acs.orgorganic-chemistry.org
Transformations from Cyclopropane Carboxylates and Esters
A viable pathway to this compound begins with cyclopropane precursors already containing a carboxylate or ester group at the C1 position, such as 1-acetylcyclopropane-1-carboxylic acid or its corresponding esters. biosynth.com The core of this strategy is the conversion of the carboxylic acid or ester functionality into a nitrile group.
The typical reaction sequence involves two key steps:
Amidification : The carboxylic acid is first converted into a primary amide (carboxamide). If starting from an ester, it must first be hydrolyzed to the carboxylic acid. pressbooks.pub 1-Acetylcyclopropane-1-carboxylic acid can be reacted with an aminating agent to form 1-acetylcyclopropane-1-carboxamide. researchgate.netbldpharm.com
Dehydration : The resulting primary amide is then dehydrated to yield the target nitrile. This transformation is a common and effective method for nitrile synthesis and can be accomplished using a variety of dehydrating agents. pressbooks.puborganic-chemistry.org
A study reported the conversion of 1-acetylcyclopropane carboxamide to this compound using methanesulfonyl chloride in the presence of pyridine. koreascience.kr Other standard dehydrating agents like phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), or thionyl chloride (SOCl₂) are also widely used for this type of transformation. pressbooks.pubyoutube.com
Table 1: Reagent Selection for Conversion of Carboxylic Acid to Nitrile
| Transformation Step | Reagent Class | Specific Examples |
| Amidification | Coupling Agents | DCC (Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) |
| Acyl Chloride Formation | Thionyl chloride (SOCl₂), Oxalyl chloride ((COCl)₂) followed by ammonia | |
| Dehydration of Amide | Sulfonyl Chlorides | Methanesulfonyl chloride (MsCl), p-Toluenesulfonyl chloride (TsCl) |
| Phosphorus Reagents | Phosphorus pentoxide (P₂O₅), Phosphorus oxychloride (POCl₃) | |
| Other | Thionyl chloride (SOCl₂) |
Introduction of Acetyl and Nitrile Moieties onto Cyclopropane Scaffolds
An alternative approach involves introducing the acetyl and nitrile groups onto a cyclopropane backbone. Synthesizing 1,1-disubstituted cyclopropanes can be challenging, but methods exist to functionalize a cyclopropane ring that already contains one of the desired groups. For instance, a palladium-catalyzed α-arylation of cyclopropyl nitriles has been developed, demonstrating a method for creating C-C bonds at the carbon bearing the nitrile. acs.org While this is for arylation, it highlights the possibility of functionalizing this position.
Another strategy is to construct the cyclopropane ring in a way that incorporates the required functionalities. Radical addition-polar cyclization cascades, for example, allow for the synthesis of functionalized cyclopropanes from carboxylic acids and electron-deficient alkenes, tolerating functionalities such as nitriles and esters. semanticscholar.org
The direct addition of both an acetyl and a nitrile group to an unactivated cyclopropane is synthetically difficult. A more feasible route would involve the acylation of a pre-existing cyclopropyl nitrile. This could potentially be achieved through a Friedel-Crafts-type acylation if the cyclopropane ring is sufficiently activated, or via the generation of a cyclopropyl anion or organometallic species followed by reaction with an acetylating agent like acetyl chloride.
Table 2: Conceptual Scheme for Sequential Functionalization
| Step | Starting Material | Reaction | Intermediate/Product |
| 1 | Appropriate Alkene | Cyclopropanation (e.g., with a diazoacetonitrile) | Cyclopropanecarbonitrile |
| 2 | Cyclopropanecarbonitrile | Deprotonation / Metalation | Cyclopropyl Anion / Organometallic |
| 3 | Cyclopropyl Anion | Acylation (e.g., with Acetyl Chloride) | This compound |
Synthesis of Halogenated Acetylcyclopropanes as Intermediates
A highly effective and documented route to this compound involves the use of a halogenated intermediate, specifically 1-chloro-1-acetylcyclopropane. google.com This intermediate provides an electrophilic carbon at the C1 position, which is ideal for nucleophilic substitution with a cyanide anion.
The synthesis of this key intermediate has been described in patent literature. One method involves the cyclization of 3,5-dichloro-2-pentanone using a base and a phase-transfer catalyst to produce 1-chloro-1-acetylcyclopropane. google.comgoogle.com
Once the 1-chloro-1-acetylcyclopropane is obtained, the final step is the introduction of the nitrile group. This is typically achieved through a nucleophilic substitution reaction where the chloride is displaced by a cyanide salt, such as sodium cyanide (NaCN) or potassium cyanide (KCN). This is a standard and efficient method for nitrile synthesis from alkyl halides. pressbooks.pub
Table 3: Synthesis via Halogenated Intermediate
| Step | Description | Reactants | Product |
| 1 | Intramolecular Cyclization | 3,5-dichloro-2-pentanone, Base (e.g., NaOH), Phase-Transfer Catalyst | 1-chloro-1-acetylcyclopropane |
| 2 | Nucleophilic Substitution | 1-chloro-1-acetylcyclopropane, Cyanide Source (e.g., NaCN, KCN) | This compound |
Reactivity and Mechanistic Investigations of 1 Acetylcyclopropane 1 Carbonitrile
Reactivity Profile of the Strained Cyclopropane (B1198618) Ring
The presence of electron-withdrawing groups, such as the acetyl and nitrile moieties in 1-acetylcyclopropane-1-carbonitrile, polarizes the C-C bonds of the cyclopropane ring, rendering it electrophilic. nih.govresearchgate.net This electrophilicity is the basis for a range of ring-opening reactions.
Ring-Opening Reactions
The strained nature of the cyclopropane ring in this compound makes it prone to reactions that relieve this strain. These reactions can be initiated by nucleophiles, electrophiles, or oxidative processes.
Cyclopropanes bearing electron-accepting groups, such as this compound, are susceptible to nucleophilic attack, leading to ring-opening. nih.govresearchgate.net These reactions are analogous to Michael additions, where a nucleophile adds to an electron-deficient system. nih.govresearchgate.net The reaction of bicyclo[3.1.0]hexane, a doubly activated cyclopropane system, with acetic acid and potassium acetate (B1210297) in DMSO results in the smooth formation of an adduct in good yield. nih.gov
Strong nucleophiles like thiophenolates and azide (B81097) ions have been shown to open electrophilic cyclopropanes. nih.govresearchgate.net For instance, the reaction of cyclopropane-1,1-dicarbonitrile with p-thiocresol in the presence of potassium tert-butoxide in DMSO proceeds readily at room temperature. nih.govresearchgate.net Similarly, donor-acceptor cyclopropanes can undergo ring-opening via a homo-Michael addition with various C-nucleophiles, including nitro compounds, malonates, 1,3-diketones, and acetoacetates, under basic, metal-free conditions. rsc.org
The table below summarizes the outcomes of nucleophilic ring-opening reactions on related electrophilic cyclopropane systems.
| Nucleophile | Cyclopropane Substrate | Reaction Conditions | Product Type |
| Thiophenolates | Cyclopropanes with electron-accepting groups | DMSO | Methylene-extended Michael adducts |
| Azide ions | 1,1-dicyano-activated cyclopropanes | NaN₃, Et₃N·HCl, 25 °C | Ring-opened adducts |
| Acetic acid/potassium acetate | Bicyclo[3.1.0]hexane | DMSO | Ring-opened adduct |
| Nitro compounds | 2-(p-Siloxyaryl)cyclopropane 1,1-dicarboxylates | TBAF, N-methylmorpholine | Nitroalkyl-substituted malonates |
While less common for cyclopropanes already substituted with electron-withdrawing groups, electrophilic ring-opening can occur, particularly with the aid of a Lewis acid or in a highly polar, non-nucleophilic solvent. For instance, the reaction of ethyl 2,2-dimethoxycyclopropanecarboxylates with benzeneselenenyl chloride is influenced by the presence of TiCl₄. rsc.org The Lewis acid is essential for the reaction with the less reactive electrophile, phenylselenenyl cyanide, leading to α,α-dimethoxycarbonitriles and cyanoselenenyl derivatives. rsc.org This suggests that coordination of the Lewis acid to a carbonyl oxygen can facilitate ring-opening by creating a more stabilized dipolar intermediate. rsc.org
Furthermore, donor-acceptor cyclopropanes can undergo Friedel-Crafts type alkylations with electron-rich arenes in the presence of a combination of triflic acid and hexafluoro-2-propanol (HFIP). researchgate.net In the presence of HFIP alone, these cyclopropanes can act as homo-Michael acceptors and react with indoles. researchgate.net
The following table illustrates examples of electrophilic ring-opening reactions of cyclopropanes.
| Electrophile/Catalyst | Cyclopropane Substrate | Reaction Conditions | Product Type |
| Benzeneselenenyl chloride / TiCl₄ | Ethyl 2,2-dimethoxycyclopropanecarboxylates | - | α,α-dimethoxycarbonitriles, cyanoselenenyl derivatives |
| Triflic acid / HFIP | Donor-acceptor cyclopropanes | - | Friedel-Crafts alkylation products |
| HFIP | Donor-acceptor cyclopropanes | - | C3 alkylated indole (B1671886) derivatives |
Oxidative ring-opening of cyclopropanes, often proceeding through radical pathways, provides a versatile route to a variety of functionalized compounds. beilstein-journals.orgresearchgate.netnih.gov These reactions can be initiated by various oxidizing agents. For instance, manganese(III) acetate can mediate the radical ring-opening and cyclization of methylenecyclopropanes with diethyl malonate. beilstein-journals.orgresearchgate.net Similarly, silver(I)-catalyzed oxidative ring-opening of cyclopropanols with heteroarenes has been reported. beilstein-journals.orgnih.gov
Copper-catalyzed ring-opening and trifluoromethylation of cyclopropanols can be achieved to form β-trifluoromethyl-substituted ketones. beilstein-journals.orgnih.gov Another example is the electrochemical C-C bond cleavage of arylcyclopropanes using water as the hydroxyl source to produce 1,3-diols. rsc.org This method is notable for its high atom economy and tolerance of various functional groups. rsc.org A mild and rapid tandem oxidative ring-opening/cyclization of cyclobutanol (B46151) derivatives to 1-tetralones can be mediated by Ce⁴⁺ in a water-acetonitrile mixture. nih.gov
The table below provides examples of oxidative ring-opening reactions.
| Oxidizing Agent/Catalyst | Cyclopropane Substrate | Reaction Conditions | Product Type |
| Manganese(III) acetate | Methylenecyclopropanes | - | 2-(3,4-dihydronaphthalen-2-yl)malonic acid diethyl esters |
| Silver(I) | Cyclopropanols | - | Ring-opened products with heteroarenes |
| Copper(I) | Cyclopropanols | Togni reagent | β-trifluoromethyl-substituted ketones |
| Electrochemical | Arylcyclopropanes | H₂O | 1,3-diols |
| Ce⁴⁺ | Cyclobutanol derivatives | H₂O/Acetonitrile (B52724), 0 °C | 1-Tetralones |
Rearrangement Reactions of Cyclopropane Systems
Rearrangement reactions represent a broad class of organic transformations where the carbon skeleton of a molecule is reorganized. thermofisher.com In the context of cyclopropane systems, these reactions can be initiated by various factors, including heat, light, or chemical reagents, leading to the formation of structural isomers.
Several named rearrangement reactions are of general importance in organic chemistry, such as the Beckmann, Curtius, Claisen, and Hofmann rearrangements. thermofisher.com The Wittig and Stevens rearrangements involve a 1,2-alkyl shift from oxygen or nitrogen to a carbanionic center. msu.edu The Favorskii rearrangement of α-haloketones proceeds through a cyclopropanone (B1606653) intermediate, which then opens to yield a carboxylic acid derivative. msu.edu The Wolff rearrangement, a key step in the Arndt-Eistert synthesis, converts an α-diazoketone into a ketene, which can then be trapped by a nucleophile. libretexts.org The Pinacol rearrangement transforms a 1,2-diol into a carbonyl compound under acidic conditions. bdu.ac.in
While specific rearrangement reactions of this compound are not extensively detailed in the provided search results, the principles of these transformations can be applied to predict its potential reactivity. For instance, under appropriate conditions, the acetyl group could potentially undergo rearrangement, or the entire cyclopropane ring system could be involved in more complex skeletal reorganizations.
Reactivity of the Nitrile Functional Group
The nitrile group (-C≡N) in this compound is a versatile functional group with a characteristic electrophilic carbon atom. wikipedia.orglibretexts.orgchemistrysteps.com This electrophilicity arises from the polarization of the carbon-nitrogen triple bond and a resonance structure that places a positive charge on the carbon. libretexts.org This makes the nitrile group susceptible to nucleophilic attack. wikipedia.orglibretexts.orgchemistrysteps.com
Nitriles can undergo hydrolysis to form carboxamides and subsequently carboxylic acids under either acidic or basic conditions. wikipedia.orgchemistrysteps.com The reaction is mediated by the acid or base, which is consumed in the process. wikipedia.org Reduction of nitriles with strong reducing agents like lithium aluminum hydride (LiAlH₄) yields primary amines. libretexts.orgchemistrysteps.com The reaction proceeds through the formation of an imine anion intermediate. libretexts.org
The nitrile group can also react with organometallic reagents, such as Grignard reagents, to form ketones after hydrolysis of the intermediate imine salt. libretexts.orgchemistrysteps.com Furthermore, the nitrile group can activate adjacent C-H bonds, allowing for deprotonation to form a carbanion, which can then participate in further reactions.
The reactivity of the nitrile group can also be influenced by its chemical environment. For example, nitriles can react with the cysteine residues of proteases to form a thioimidate covalent adduct. nih.gov The propensity of a nitrile group to react with thiol nucleophiles can be quantified by its activation energy. nih.gov
The table below summarizes key reactions of the nitrile functional group.
| Reagent/Reaction Type | Product |
| H₂O / H⁺ or OH⁻ (Hydrolysis) | Carboxylic acid |
| LiAlH₄ (Reduction) | Primary amine |
| Grignard Reagent (R-MgX) | Ketone |
| Cysteine (Nucleophilic attack) | Thioimidate adduct |
Nucleophilic Additions to the Nitrile Moiety
The carbon-nitrogen triple bond in the nitrile group of this compound serves as an electrophilic site, making it susceptible to nucleophilic attack. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of various functional groups.
One notable application is the synthesis of cyclopropane amino acids. For instance, the reaction of this compound with a nucleophile can lead to the formation of a pyrazoline intermediate, which upon further reaction, can yield cyclopropyl (B3062369) leucine (B10760876) derivatives. google.com This transformation highlights the nitrile group's role as a precursor to amine functionalities, which are crucial in the structure of amino acids.
The general mechanism for nucleophilic addition to a nitrile involves the attack of a nucleophile on the electrophilic carbon of the cyano group. This initially forms a highly unstable imine anion, which is then typically protonated by a protic solvent or during an acidic workup to yield an imine. This imine can be further hydrolyzed to a ketone or reduced to an amine, demonstrating the versatility of the nitrile group in organic synthesis. ebsco.com
α-Functionalization and Derivatization Adjacent to the Nitrile
The α-position to the nitrile group in cyclopropyl nitriles is a key site for carbon-carbon bond formation. Palladium-catalyzed α-arylation has emerged as a powerful method for creating α-aryl cyclopropyl nitriles, which are valuable intermediates in the synthesis of biologically active molecules. nih.govacs.org
This reaction typically involves the coupling of a cyclopropyl nitrile with an aryl halide in the presence of a palladium catalyst and a suitable ligand. The development of specialized ligands, such as NiXantphos and bicyclic triaminophosphines, has been crucial for achieving high efficiency, especially with sterically hindered substrates. nih.govacs.org High-throughput experimentation has been instrumental in optimizing reaction conditions, including the choice of base, solvent, and temperature, to achieve good to excellent yields. nih.govacs.org
The catalytic cycle is believed to involve the formation of an arylpalladium enolate intermediate, from which the α-aryl nitrile product is formed via reductive elimination. nih.gov This methodology has been successfully applied to a variety of aryl bromides, including those with electron-rich, electron-poor, and sterically demanding groups. acs.org
Table 1: Examples of Palladium-Catalyzed α-Arylation of Cyclopropyl Nitriles
| Aryl Bromide | Catalyst System | Yield (%) | Reference |
| 1-(Benzyloxy)-4-bromobenzene | Pd(OAc)₂ / SL-J009-1 | <5 (initial), improved with optimization | acs.org |
| Various Aryl Bromides | Pd / NiXantphos | Good to Excellent | nih.gov |
| Various Aryl Bromides | Pd / P(i-BuNCH₂CH₂)₃N | Good to Excellent | acs.org |
This table is illustrative and based on findings from the cited literature. Specific yields are highly dependent on the exact substrates and reaction conditions.
The nitrile functionality of this compound is a versatile precursor for the synthesis of various nitrogen-containing heterocycles, particularly pyrazoles. nih.govmdpi.comresearchgate.netdergipark.org.tr The formation of these heterocyclic systems often involves the reaction of the dicarbonyl functionality (in this case, the acetyl group and the nitrile, which can be considered a dicarbonyl equivalent) with hydrazine (B178648) or its derivatives. mdpi.comresearchgate.net
The general strategy for pyrazole (B372694) synthesis from 1,3-dicarbonyl compounds involves a cyclocondensation reaction with hydrazine. mdpi.comresearchgate.net In the case of this compound, the acetyl group and the nitrile act as the two electrophilic centers. The reaction with hydrazine hydrate (B1144303) proceeds through the formation of a pyrazoline intermediate, which then aromatizes to the final pyrazole product. dergipark.org.tr This method provides a direct route to pyrazole derivatives bearing a cyclopropyl substituent.
The versatility of this approach allows for the synthesis of a wide array of substituted pyrazoles by varying the substituents on both the cyclopropane precursor and the hydrazine reagent. nih.govmdpi.comresearchgate.net These pyrazole derivatives are of significant interest due to their prevalence in pharmacologically active compounds. nih.govresearchgate.net
Reactivity of the Acetyl (Ketone) Functional Group
Reduction Reactions of the Ketone Moiety
The ketone group in this compound can undergo reduction to form the corresponding secondary alcohol, 1-(1-hydroxyethyl)cyclopropane-1-carbonitrile. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. msu.edu
The choice of reducing agent can be critical. NaBH₄ is a milder reducing agent and is often used for the selective reduction of ketones in the presence of less reactive functional groups. msu.edu LiAlH₄ is a much stronger reducing agent and will reduce both ketones and nitriles. msu.edu Therefore, for the selective reduction of the ketone in this compound, NaBH₄ would be the preferred reagent.
This reduction is a fundamental transformation in organic synthesis, providing access to chiral alcohols if a stereoselective reducing agent or a chiral substrate is used. The resulting cyclopropyl alcohol can be a valuable intermediate for further synthetic modifications.
Reactions Involving the α-Carbon of the Ketone
The α-carbon of the acetyl group in this compound possesses acidic protons, making it a site for various reactions, including enolate formation and subsequent alkylation or condensation reactions. bartleby.comyoutube.com
The presence of the adjacent carbonyl group increases the acidity of the α-hydrogens, facilitating their removal by a suitable base to form an enolate. bartleby.comyoutube.com This enolate is a powerful nucleophile and can react with a variety of electrophiles. youtube.com For instance, alkylation of the enolate with an alkyl halide is a common method for introducing new carbon-carbon bonds at the α-position. youtube.comyoutube.com
Furthermore, the enolate can participate in aldol-type condensation reactions. msu.edujackwestin.com In a Claisen-Schmidt reaction, the enolate of this compound could react with an aromatic aldehyde that lacks α-hydrogens to form an α,β-unsaturated ketone derivative. msu.edujackwestin.com These reactions are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures. msu.edu
Cycloaddition Reactions Involving this compound
The polarized carbon-carbon bond between the donor- and acceptor-substituted carbons in D-A cyclopropanes allows them to act as 1,3-zwitterionic synthons upon activation, typically with a Lewis acid. acs.orgwiley-vch.de This reactivity is harnessed in various cycloaddition reactions to construct five- and six-membered heterocyclic and carbocyclic rings.
Donor-acceptor cyclopropanes readily undergo formal [3+2] cycloaddition reactions with a range of 2π components, including aldehydes, ketones, and nitriles, to yield five-membered rings. acs.orgresearchgate.net These reactions are typically catalyzed by a Lewis acid, which coordinates to the acceptor groups (such as the acetyl and nitrile groups in this compound), facilitating the cleavage of the distal C-C bond of the cyclopropane ring. acs.org
Kinetic studies on the [3+2] cycloaddition of various D-A cyclopropanes with aldehydes have provided significant insight into the factors governing their reactivity. nih.govresearchgate.net The electronic properties of the donor group have a profound impact on the reaction rate. Electron-donating groups on the aryl donor substituent accelerate the reaction, while electron-withdrawing groups have a decelerating effect. nih.govresearchgate.net This trend is consistent with a mechanism involving the formation of a cationic intermediate stabilized by the donor group.
Table 1: Influence of Donor Substituent on the Rate of [3+2] Cycloaddition nih.gov
| Entry | Donor Group (Ar) | Relative Rate Constant (k_rel) | Hammett Parameter (σ_p) |
| 1 | 4-MeO-C₆H₄ | 48 | -0.27 |
| 2 | 4-Me-C₆H₄ | 8.9 | -0.17 |
| 3 | C₆H₅ | 1.0 | 0.00 |
| 4 | 4-F-C₆H₄ | 0.38 | +0.06 |
| 5 | 4-Cl-C₆H₄ | 0.25 | +0.23 |
| 6 | 4-Br-C₆H₄ | 0.23 | +0.23 |
| 7 | 4-CF₃-C₆H₄ | 0.0015 | +0.54 |
Reaction conditions: D-A cyclopropane and p-nitrobenzaldehyde with Sc(OTf)₃ catalyst, monitored by in situ NMR spectroscopy. The rates are relative to the unsubstituted phenyl donor group.
The presence of two acceptor groups, such as the acetyl and nitrile functions, is known to enhance the reactivity of the cyclopropane ring. wiley-vch.de Therefore, this compound is expected to be a highly reactive substrate in these [3+2] cycloaddition reactions.
A significant advancement in the chemistry of D-A cyclopropanes is their participation in formal [3+3] cycloaddition reactions with nitrile imines. acs.orgnih.gov This transformation provides a direct and efficient route to substituted 1,4,5,6-tetrahydropyridazines, which are six-membered heterocyclic structures containing two adjacent nitrogen atoms. acs.orgacs.org
The reaction is typically mediated by a Lewis acid, such as titanium tetrachloride (TiCl₄), which activates the D-A cyclopropane. acs.orgacs.org The nitrile imine partner is conveniently generated in situ from a hydrazonyl chloride precursor in the presence of a mild base like imidazole. acs.org The reaction proceeds smoothly for a wide variety of D-A cyclopropanes and hydrazonyl chlorides, affording the desired tetrahydropyridazine products in good to excellent yields. acs.orgacs.org
Notably, the reaction is highly tolerant of various substituents on the donor group of the cyclopropane. Even when the donor aryl ring bears electron-withdrawing groups, the reaction proceeds efficiently. A D-A cyclopropane with a 4-cyanophenyl donor group gave the highest yield in one study, demonstrating the robustness of this methodology. acs.org
Table 2: Selected Examples of [3+3] Cycloaddition of D-A Cyclopropanes with Nitrile Imines acs.org
| D-A Cyclopropane Donor (Ar) | Nitrile Imine Substituents (R¹, R²) | Product | Yield (%) |
| C₆H₅ | R¹=Ph, R²=Ph | 8aa | 84 |
| 4-Me-C₆H₄ | R¹=Ph, R²=Ph | 8ba | 76 |
| 4-CN-C₆H₄ | R¹=Ph, R²=Ph | 8da | 92 |
| 4-NO₂-C₆H₄ | R¹=Ph, R²=Ph | 8ea | 67 |
| C₆H₅ | R¹=4-Br-C₆H₄, R²=Ph | 8af | 88 |
| C₆H₅ | R¹=Cyclopropyl, R²=Ph | 8aj | 66 |
| C₆H₅ | R¹=Ph, R²=4-MeO-C₆H₄ | 8ak | 78 |
Reaction conditions: D-A cyclopropane, hydrazonyl chloride, imidazole, and catalytic TiCl₄ in CH₂Cl₂ at 45 °C.
Elucidation of Reaction Mechanisms
Understanding the intricate mechanisms of these cycloaddition reactions is crucial for optimizing reaction conditions and expanding their synthetic utility. A combination of experimental kinetic studies and computational chemistry has been instrumental in elucidating the reaction pathways.
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the mechanisms of reactions involving D-A cyclopropanes. wiley-vch.deacs.org DFT calculations allow for the detailed examination of reaction pathways, the structures of transition states, and the energetic profiles of the reactions, providing insights that are often difficult to obtain through experimental means alone. acs.org
For the [3+3] cycloaddition with nitrile imines, a stepwise mechanism is proposed. acs.orgacs.org The reaction is initiated by the coordination of the Lewis acid (e.g., TiCl₄) to one of the carbonyl oxygen atoms of the acceptor groups. This coordination enhances the polarization of the C1-C2 bond and facilitates the cleavage of the C2-C3 bond, leading to the formation of a 1,3-zwitterionic or delocalized cationic intermediate. This intermediate is then trapped by the nitrile imine, which acts as a three-atom component. The subsequent cyclization and release of the catalyst furnish the final tetrahydropyridazine product. acs.org
DFT calculations can model the structures of the intermediates and the transition states for each step of this proposed pathway. By comparing the calculated energy barriers for different possible pathways, the most plausible mechanism can be identified. acs.org For instance, in related reactions, DFT has been used to determine whether the reaction proceeds through a concerted or stepwise mechanism and to predict the stereochemical outcome of the reaction.
In studies of D-A cyclopropane reactivity, it has been found that there is not always a simple correlation between experimental reaction rates and ground-state properties like NMR chemical shifts or C-C bond lengths. nih.gov However, a strong correlation was discovered between reactivity and the computed relaxed force constants of the cyclopropane C-C bonds. This suggests that the ease of breaking the cyclopropane bond, as modeled computationally, is a good predictor of the reaction kinetics. nih.gov This highlights the synergy between experimental and computational approaches: kinetic data provides a benchmark for reactivity, while DFT calculations offer a detailed picture of the underlying energetic factors that control it.
Computational Chemistry Approaches (e.g., Density Functional Theory)
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for investigating the conformational dynamics and reaction pathways of molecules. While no specific MD studies on this compound have been identified, computational studies on similar systems, such as the acylation of cyclopropanes and the reactivity of donor-acceptor cyclopropanes, provide a framework for what such simulations might reveal. researchgate.net
Simulations could elucidate the preferred conformations of the acetyl and cyano groups relative to the cyclopropane ring and each other. This is crucial as the steric and electronic interactions between these groups would significantly influence the molecule's reactivity. For instance, in the synthesis of acylated nitrocyclopropanes, the steric bulk of the acyl group was found to be a determining factor in the reaction's stereochemical outcome. nih.gov
Furthermore, MD simulations could model the interaction of this compound with various reactants and catalysts, providing insights into the transition states of potential reactions. Calculations on acetylated cyclopropanes have confirmed the existence of stable edge- and corner-acetylated intermediates, which are crucial for understanding reaction mechanisms. researchgate.net These simulations are typically performed using density functional theory (DFT) methods, such as B3LYP, with appropriate basis sets like 6-311++G(3df,3pd), and can be conducted in both the gas phase and in solution to mimic experimental conditions. researchgate.net
Table 1: Representative Computational Methods for Studying Substituted Cyclopropanes
| Computational Method | Basis Set | Application | Reference |
| B3LYP | 6-311++G(3df,3pd) | Structure and transition state calculations of acetylated cyclopropanes | researchgate.net |
| MP2 | 6-311++G(3df,3pd) | Structure and transition state calculations of acetylated cyclopropanes | researchgate.net |
Kinetic and Spectroscopic Investigations of Reaction Pathways
Kinetic and spectroscopic studies are essential for understanding the mechanisms of chemical reactions. For this compound, such investigations would likely focus on ring-opening reactions, given the high ring strain of the cyclopropane moiety and the presence of two electron-withdrawing groups that can stabilize anionic intermediates.
Studies on related donor-acceptor cyclopropanes have shown that they can undergo divergent reactivity, such as ring-opening or decyanation, depending on the reaction conditions. unibo.it For example, the reaction of 2-arylcyclopropane-1,1-dicarbonitriles with thioacetic acid can lead to either a ring-opened product or a decyanation-acetylation product. unibo.it A plausible mechanism for the latter involves the attack of a thiolate on a cyano group, leading to a ketimine anion intermediate that is subsequently acetylated. unibo.it
Spectroscopic methods such as NMR and IR would be crucial for identifying reaction intermediates and products. For instance, in the synthesis of acylated nitrocyclopropanes, ¹H NMR was used to monitor the progress of the cyclization reaction. nih.gov The chemical shifts and coupling constants would provide valuable information about the stereochemistry of the products. Rotational spectroscopy has also been used to determine the precise molecular structure of other cyanocyclopropane derivatives in the gas phase. rsc.org
Table 2: Potential Reaction Pathways for this compound
| Reaction Type | Reagents | Potential Products | Mechanistic Insights | Reference |
| Ring-Opening | Nucleophiles (e.g., Thiolates) | Functionalized open-chain compounds | Attack at the cyclopropane ring carbons | unibo.it |
| Decyanation-Acetylation | Thioacetic acid, Base | 1,1-diacetylcyclopropane derivatives | Attack at the cyano group, formation of a ketimine intermediate | unibo.it |
| Ring-Opening/Ring-Closure | Tin(II) chloride | Furan derivatives | Coordination of carbonyls to a Lewis acid facilitating ring opening | nih.gov |
Structure-Reactivity Relationship Studies (e.g., Hammett Correlation)
Structure-reactivity relationship studies, such as those employing the Hammett equation, are used to quantify the effect of substituents on the reactivity of a molecule. While no specific Hammett studies on this compound have been reported, the principles can be applied to understand its reactivity. The Hammett equation is given by:
log(k/k₀) = σρ
where k is the rate constant for the substituted reactant, k₀ is the rate constant for the unsubstituted reactant, σ is the substituent constant (which depends on the substituent and its position), and ρ is the reaction constant (which depends on the reaction type and conditions).
For reactions involving this compound, one could systematically vary the aryl group if the acetyl group were replaced by a substituted benzoyl group, for example. The electronic effects of the substituents on the aryl ring would influence the stability of any intermediates or transition states, and a Hammett plot would reveal the sensitivity of the reaction to these electronic effects.
In studies of fluoroalkyl-substituted cyclopropanecarboxylic acids, the pKa values were measured to evaluate the influence of substituents on acidity. acs.org This type of quantitative analysis provides insight into the electronic properties of the substituted cyclopropane ring. For this compound, the electron-withdrawing nature of both the acetyl and cyano groups is expected to significantly impact the acidity of the cyclopropane ring protons and the electrophilicity of the carbonyl carbon.
Advanced Synthetic Applications and Building Block Utility of 1 Acetylcyclopropane 1 Carbonitrile
Construction of Complex Carbocyclic and Heterocyclic Architectures
The inherent reactivity of 1-acetylcyclopropane-1-carbonitrile facilitates its use in the synthesis of a variety of complex ring systems. The strain energy of the cyclopropane (B1198618) ring can be harnessed to drive ring-opening and ring-expansion reactions, while the acetyl and nitrile groups provide handles for cyclization and functional group interconversion.
Spirocyclic systems, characterized by two rings sharing a single atom, are prevalent in many natural products and biologically active molecules. This compound can serve as a key starting material for the construction of these intricate structures. For instance, the cyclopropane ring can participate in cycloaddition reactions or be opened by nucleophiles to initiate a cascade of reactions leading to the formation of spirocycles. While direct examples using this compound are not extensively detailed in the provided results, the synthesis of spirocyclic ethers and C-arylribosides from other functionalized starting materials highlights the general strategies that could be applicable. nih.govnih.gov The principle often involves a cyclization event where a substituent on the cyclopropane ring attacks an external electrophile, or vice versa, leading to the formation of a new ring spiro-fused to the original cyclopropane.
Fused ring systems, where two or more rings share two or more atoms, are another important class of compounds accessible from this compound. The reactivity of the acetyl and nitrile groups can be exploited to build new rings onto the cyclopropane core. For example, intramolecular reactions can lead to the formation of bicyclic or polycyclic systems. nih.gov The development of catalytic intramolecular "cut-and-sew" transformations between cyclobutanones and alkynes to construct cyclohexenone-fused rings illustrates a modern approach to synthesizing fused systems, which could conceptually be adapted for cyclopropane-containing substrates. nih.gov
This compound is a valuable precursor for a variety of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and agrochemicals.
Pyridazines: The dicarbonyl-like nature of the acetyl and nitrile groups (after potential hydrolysis or transformation) allows for condensation reactions with hydrazine (B178648) and its derivatives to form pyridazine (B1198779) rings. Inverse electron-demand Diels-Alder reactions of alkenes with tetrazines are a common method for synthesizing dihydropyridazines and pyridazines, which can then be further modified. beilstein-journals.org
Pyrroles: Pyrrole synthesis can be achieved through various strategies starting from this compound. One potential pathway involves the ring-opening of the cyclopropane followed by cyclization with an amine. Another approach is the reductive ring contraction of pyridazines, which can be formed from this compound, using reagents like zinc in acetic acid. beilstein-journals.org
The following table summarizes the synthesis of these heterocycles from related precursors, illustrating the potential pathways for this compound.
| Heterocycle | Synthetic Method | Reagents | Ref. |
| Dihydropyridazines | Inverse electron-demand Diels-Alder | Alkenes, Tetrazines | beilstein-journals.org |
| Pyridazines | Oxidation of dihydropyridazines | PIFA or NO | beilstein-journals.org |
| Pyrroles | Reductive ring contraction of pyridazines | Zinc, Acetic Acid | beilstein-journals.org |
Introduction of the Cyclopropane Moiety into Larger Molecular Frameworks
The cyclopropane ring is a desirable structural motif in medicinal chemistry and materials science due to its unique conformational properties and electronic nature. unl.pt this compound serves as an efficient vehicle for introducing this three-membered ring into larger and more complex molecules. The functional groups on the cyclopropane allow for its attachment to other molecular scaffolds through standard chemical transformations. For example, the acetyl group can undergo aldol (B89426) reactions, and the nitrile group can be hydrolyzed to a carboxylic acid, which can then be coupled with amines or alcohols.
A key strategy involves the reaction of carbenes or carbenoids with alkenes to form cyclopropanes. libretexts.org While this describes the formation of the cyclopropane ring itself, a pre-formed functionalized cyclopropane like this compound allows for its incorporation as a complete unit.
Utility in the Synthesis of Derivatives for Materials Science
The unique properties of the cyclopropane ring, when incorporated into polymers or other materials, can lead to novel characteristics. This compound can be used to synthesize monomers that are then polymerized to create materials with tailored thermal and mechanical properties. While specific examples for this compound are not prevalent in the search results, a related compound, ethyl 1-acetylcyclopropanecarboxylate, is noted for its use as a raw material for the synthesis of polymers and coatings. smolecule.com This suggests that this compound would have similar utility in creating functional materials.
Generation of Versatile Building Blocks for Diverse Synthetic Targets
The true power of this compound lies in its ability to be transformed into a wide array of other useful synthetic intermediates. The acetyl and nitrile groups can be independently or concertedly manipulated to generate a diverse set of functional groups.
Key transformations include:
Hydrolysis of the nitrile to a carboxylic acid or an amide.
Reduction of the nitrile to an amine.
Reduction of the acetyl group to an alcohol.
Reaction of the acetyl group with organometallic reagents to form tertiary alcohols.
These transformations generate new, highly functionalized cyclopropane derivatives that can be used in a multitude of subsequent synthetic steps, highlighting the role of this compound as a versatile platform for accessing diverse chemical space. whiterose.ac.uk The ability to create complex, three-dimensional fragments from such building blocks is of particular interest in fragment-based drug discovery. whiterose.ac.uk
| Original Functional Group | Transformation | Resulting Functional Group | Potential Subsequent Reactions |
| Nitrile | Hydrolysis | Carboxylic Acid | Amide coupling, Esterification |
| Nitrile | Reduction | Amine | Acylation, Alkylation |
| Acetyl | Reduction | Alcohol | Oxidation, Etherification |
| Acetyl | Grignard Reaction | Tertiary Alcohol | Dehydration, Substitution |
Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 1-Acetylcyclopropane-1-carbonitrile, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are crucial for assigning the chemical shifts and confirming the connectivity of the atoms.
In ¹H NMR spectroscopy, the protons of the cyclopropane (B1198618) ring are expected to exhibit distinct signals due to their unique chemical environment. The diastereotopic nature of the methylene (B1212753) protons on the cyclopropane ring can lead to complex splitting patterns, often appearing as multiplets. The methyl protons of the acetyl group would typically appear as a singlet in a distinct region of the spectrum.
¹³C NMR spectroscopy provides insight into the carbon skeleton of the molecule. The spectrum would be expected to show distinct signals for the quaternary carbon of the cyclopropane ring attached to the acetyl and nitrile groups, the methylene carbons of the cyclopropane ring, the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, and the carbon of the nitrile group. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of the attached functional groups. For instance, the carbon of the nitrile group (C≡N) typically resonates in the range of 115–120 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclopropane CH₂ | 1.5 - 2.5 | Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| C≡N | 115 - 120 |
| C-1 (quaternary) | Varies |
| Cyclopropane CH₂ | Varies |
| C=O | >170 |
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. msu.edu In the mass spectrum of this compound, the molecular ion peak [M]⁺ would correspond to the exact mass of the molecule (C₆H₇NO). The presence of a nitrogen atom means the molecule will have an odd nominal molecular mass. msu.edu
High-resolution mass spectrometry (HRMS) would allow for the determination of the precise molecular formula. The fragmentation pattern can also be predicted. Common fragmentation pathways could involve the loss of the acetyl group, the nitrile group, or cleavage of the cyclopropane ring, leading to characteristic fragment ions. For example, the loss of a hydrogen atom can produce a stable allyl cation. msu.edu
Table 3: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (predicted) | Description |
|---|---|---|
| [C₆H₇NO]⁺ | 109.05 | Molecular Ion |
| [C₅H₄N]⁺ | 78.03 | Loss of acetyl radical |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org The IR spectrum of this compound is expected to show characteristic absorption bands for its key functional groups.
A strong, sharp absorption band is anticipated for the nitrile (C≡N) stretching vibration, typically appearing in the region of 2200–2250 cm⁻¹. masterorganicchemistry.com The carbonyl (C=O) stretching vibration of the acetyl group will also produce a strong and sharp peak, generally in the range of 1690-1740 cm⁻¹. uobabylon.edu.iq The presence of C-H bonds in the cyclopropane ring and the methyl group will result in stretching and bending vibrations in the fingerprint region. libretexts.org
Table 4: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Nitrile (C≡N) | Stretch | 2250 - 2230 | Medium to Strong |
| Carbonyl (C=O) | Stretch | ~1710 | Strong |
| C-H (cyclopropane) | Stretch | ~3000 | Medium |
X-ray Crystallography for Definitive Structural Assignment
For this compound, a successful X-ray crystallographic analysis would confirm the presence of the three-membered cyclopropane ring and the specific connectivity of the acetyl and nitrile substituents to the same carbon atom. It would also provide precise measurements of the C-C bond lengths within the strained cyclopropane ring, as well as the C-C and C=O bond lengths of the acetyl group and the C-C and C≡N bond lengths of the cyano group. This level of detail is invaluable for understanding the steric and electronic effects of the substituents on the geometry of the cyclopropane ring. The successful growth of a high-quality single crystal is a prerequisite for this powerful analytical method. anton-paar.com
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1-acetylcyclopropane-1-carbonitrile, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves cyclopropanation of acrylonitrile derivatives via [2+1] cycloaddition or alkylation of pre-formed cyclopropane intermediates. For example, cyclopropanecarbonitriles can be synthesized by heating cyclopropanecarboxylates with quaternary ammonium salts in polar aprotic solvents (e.g., DMF) at 80–120°C . Key factors include solvent polarity (to stabilize transition states), temperature control (to avoid ring-opening), and stoichiometry of reactants. Yields are optimized by maintaining anhydrous conditions and using catalytic bases like K₂CO₃ .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer :
- Spectroscopy : Use -NMR to confirm cyclopropane ring protons (δ 1.2–1.8 ppm, multiplet) and acetyl group (δ 2.1–2.3 ppm). IR spectroscopy identifies nitrile (C≡N stretch ~2200 cm⁻¹) and carbonyl (C=O stretch ~1700 cm⁻¹) .
- Chromatography : HPLC or GC-MS with polar stationary phases (e.g., Zorbax SB-C18) resolves impurities. Retention times should align with standards.
- X-ray Crystallography : For definitive confirmation, grow single crystals in ethyl acetate/hexane mixtures .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles. Use in a fume hood due to volatility and potential respiratory irritation .
- Storage : Keep in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis.
- Spill Management : Neutralize with activated carbon and dispose as hazardous waste (EPA Class D) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products in cyclopropanecarbonitrile synthesis?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. non-polar (toluene) to assess ring stability. DMF enhances nitrile group reactivity but may increase hydrolysis risk .
- Catalyst Selection : Compare phase-transfer catalysts (e.g., tetrabutylammonium bromide) with Lewis acids (ZnCl₂). The former improves yield by 15–20% in biphasic systems .
- Kinetic Studies : Use in-situ FTIR to monitor nitrile consumption. Adjust heating rates to avoid exothermic side reactions.
Q. How should researchers resolve contradictions in spectral data for cyclopropane derivatives?
- Methodological Answer :
- NMR Discrepancies : If -NMR shows unexpected splitting, check for diastereomers (cis/trans isomerism) using NOESY or variable-temperature NMR .
- Mass Spec Anomalies : Fragmentation patterns (e.g., m/z 94 for cyclopropane ring cleavage) may overlap with impurities. Cross-validate with high-resolution MS (HRMS) .
- Computational Validation : Compare experimental IR stretches with DFT-calculated spectra (B3LYP/6-31G* basis set) to confirm functional groups .
Q. What computational methods are effective for predicting the reactivity of this compound in cycloaddition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 to model frontier molecular orbitals (HOMO-LUMO gaps). Lower gaps (<5 eV) indicate higher reactivity toward electrophiles .
- Molecular Dynamics : Simulate solvent effects (e.g., acetonitrile vs. THF) on transition states using Amber22.
- Docking Studies : For biological applications, dock the compound into enzyme active sites (e.g., cytochrome P450) to predict metabolic pathways .
Q. What degradation pathways are observed under varying pH and temperature conditions?
- Methodological Answer :
- Hydrolysis Studies : Incubate the compound in buffered solutions (pH 2–12) at 25–60°C. Monitor nitrile → amide → carboxylic acid conversion via LC-MS .
- Thermogravimetric Analysis (TGA) : Decomposition above 150°C releases HCN (detectable via CN⁻ ion-selective electrode). Use TGA-FTIR coupling for real-time gas analysis .
Q. How can this compound serve as a precursor for heterocyclic systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
